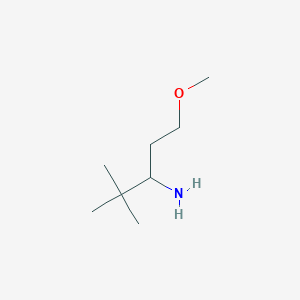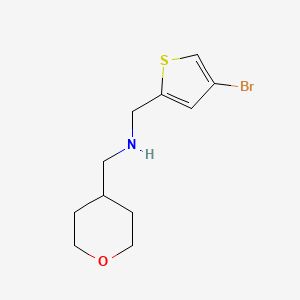
2-(3-Bromophenyl)hexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)hexan-2-amine is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Bromophenyl)hexan-2-amine is1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(3-Bromophenyl)hexan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Palladium-catalyzed amination of aryl halides is a fundamental reaction in organic synthesis, involving bromophenyl substrates. Ligands have been developed to enhance the efficiency of these reactions, allowing for the room-temperature catalytic amination of many aryl chloride, bromide, and triflate substrates, including chloropyridines and functionalized aryl halides (Wolfe et al., 2000). These advancements suggest that compounds like "2-(3-Bromophenyl)hexan-2-amine" could serve as intermediates in the synthesis of complex amines through palladium-catalyzed coupling reactions.
Material Functionalization
- The post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms involves the functionalization of materials with amine groups. This process enables the incorporation of new functionalities under mild conditions, highlighting the potential of bromophenylamines in constructing and modifying advanced materials (Wang et al., 2011).
Environmental Applications
- In the context of environmental science, bromophenylamines have been investigated for CO2 capture. A study on a task-specific ionic liquid demonstrates the reversible sequestration of CO2, showcasing the potential of bromophenyl compounds in developing new materials for gas capture and storage (Bates et al., 2002). This suggests that "2-(3-Bromophenyl)hexan-2-amine" might be explored for similar environmental applications.
Advanced Chemical Synthesis
- The synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines underlines the versatility of bromophenyl compounds in organic synthesis. These reactions, facilitated by CuI catalysis, provide a pathway to heterocyclic compounds, hinting at the potential use of "2-(3-Bromophenyl)hexan-2-amine" in the synthesis of benzimidazole derivatives (Lygin & Meijere, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)hexan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANQTPZONDWWAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C1=CC(=CC=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)




![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)
